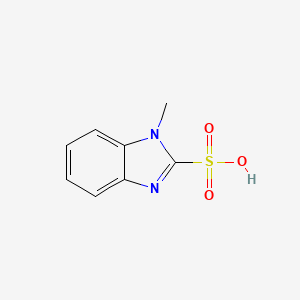

1-methyl-1H-benzimidazole-2-sulfonic acid

Description

Overview of Benzimidazole (B57391) Derivatives in Chemical Science

Benzimidazole is a heterocyclic aromatic organic compound, consisting of a benzene (B151609) ring fused to an imidazole (B134444) ring. arabjchem.org This bicyclic structure is a versatile and privileged scaffold in medicinal chemistry due to its structural similarity to naturally occurring purines, which allows for interaction with various biopolymers. nih.gov The benzimidazole nucleus is a core component in numerous clinically significant drugs. arabjchem.orgimpactfactor.org

The synthesis of benzimidazole derivatives has been a primary focus for chemists, leading to a multitude of synthetic methodologies. benthamdirect.comeurekaselect.com A common and traditional method involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives, often in the presence of an acid catalyst. arabjchem.orgresearchgate.net Modern approaches have expanded to include microwave-assisted synthesis, the use of green chemistry principles, and various catalytic systems to improve yields and reaction conditions. researchgate.netmdpi.com

The pharmacological applications of benzimidazole derivatives are extensive and well-documented. benthamdirect.comeurekaselect.com Their biological activities span a wide spectrum, including:

Antimicrobial Properties : Benzimidazole compounds have shown potent activity against various bacterial and fungal strains. impactfactor.orgisca.in

Antiviral Activity : Certain derivatives are effective against a range of viruses. arabjchem.orgnih.gov

Anticancer Activity : They have been investigated as potential anticancer agents, with some derivatives showing cytotoxic effects against cancer cell lines. arabjchem.orgimpactfactor.org

Anti-inflammatory and Analgesic Effects : These compounds can inhibit enzymes like cyclooxygenase (COX), which are involved in inflammatory processes. nih.gov

Anthelmintic Activity : Several benzimidazole-based drugs, such as albendazole (B1665689) and mebendazole (B1676124), are widely used to treat parasitic worm infections. impactfactor.orgresearchgate.net

The diverse biological effects of these compounds have solidified the benzimidazole scaffold as a critical pharmacophore in drug discovery and development. nih.gov

Table 1: Examples of Pharmacological Activities of Benzimidazole Derivatives

| Pharmacological Activity | Description | Key Examples |

|---|---|---|

| Antimicrobial | Effective against various bacteria and fungi. nih.govimpactfactor.orgisca.in | Ridinilazole |

| Antiviral | Inhibit the replication of certain viruses. arabjchem.orgnih.gov | Enviroxine |

| Anticancer | Show cytotoxic effects against various cancer cell lines. arabjchem.orgimpactfactor.org | Pracinostat |

| Anti-inflammatory | Inhibit enzymes involved in the inflammatory response. nih.gov | --- |

| Anthelmintic | Used to treat infections by parasitic worms. impactfactor.orgresearchgate.net | Albendazole, Mebendazole |

| Proton Pump Inhibitors | Reduce gastric acid production. impactfactor.org | Omeprazole, Lansoprazole |

Significance of Sulfonic Acid Moieties in Organic Chemistry

The sulfonic acid group (-SO₃H) is a functional group that confers unique and significant properties upon organic molecules. britannica.com Sulfonic acids are a class of organosulfur compounds with the general formula R-S(=O)₂-OH, where R is an organic alkyl or aryl group. britannica.com

Key properties and applications of sulfonic acids in organic chemistry include:

Strong Acidity : Sulfonic acids are among the strongest organic acids, a property attributable to the high electronegativity of the sulfonyl group and the resonance stabilization of the resulting sulfonate anion. fiveable.mepatsnap.com This strong acidity makes them effective catalysts in various organic reactions, such as esterification and hydrolysis. fiveable.mewikipedia.org

High Polarity and Water Solubility : The sulfonic acid group is highly polar and can form strong hydrogen bonds, which generally renders sulfonic acids soluble in water. britannica.comfiveable.me This property is exploited to enhance the water solubility of larger organic molecules, which is particularly important in the development of water-soluble dyes, pharmaceuticals, and catalysts. britannica.comnumberanalytics.com

Role in Synthesis : Aromatic sulfonic acids are valuable intermediates in organic synthesis. numberanalytics.com The sulfonation of aromatic compounds is a key industrial process for producing detergents, dyes, and sulfa drugs. numberanalytics.comgeorganics.sk The sulfonic acid group can also act as a protecting group or be replaced by other functional groups.

Industrial Applications : The applications of sulfonic acids are widespread. They are fundamental to the production of detergents and surfactants, where their sodium salts act as cleaning agents. teachy.aicapitalresin.com They are also used in the manufacturing of ion-exchange resins for water purification, in the formulation of antibacterial drugs (sulfonamides), and as components in fuel cell membranes. patsnap.comcapitalresin.com

Table 2: Key Applications of Sulfonic Acid Derivatives

| Application Area | Function of Sulfonic Acid Moiety | Examples of Compounds/Products |

|---|---|---|

| Detergents & Surfactants | Provides a polar head group for emulsification. teachy.aicapitalresin.com | Sodium dodecylbenzene (B1670861) sulfonate |

| Catalysis | Acts as a strong acid catalyst. fiveable.mewikipedia.org | p-Toluenesulfonic acid, Methanesulfonic acid |

| Dyes & Pigments | Enhances water solubility and fiber binding. patsnap.comnumberanalytics.com | Anthraquinonesulfonic acid derivatives |

| Pharmaceuticals | Forms the basis for sulfa drugs. georganics.skcapitalresin.com | Sulfonamide antibiotics |

| Ion-Exchange Resins | Provides the acidic functional group for cation exchange. patsnap.com | Sulfonated polystyrene (Dowex) |

| Fuel Cells | Component of proton-exchange membranes. wikipedia.org | Nafion |

Historical Context of 1-Methyl-1H-benzimidazole-2-sulfonic Acid Research

The specific research history of this compound is not extensively detailed in readily available literature. However, its historical context can be understood by examining the synthesis and research into its parent and related structures.

The synthesis of the parent compound, 1H-benzimidazole-2-sulfonic acid, has been reported through the oxidation of 1H-benzimidazole-2-thiol. nih.gov This reaction typically involves using an oxidizing agent, such as potassium permanganate (B83412) in a sodium hydroxide (B78521) solution, to convert the thiol group into a sulfonic acid group. nih.gov Following the oxidation, acidification of the reaction mixture precipitates the sulfonic acid product. nih.gov

Research into benzimidazole-2-sulfonic acids and their derivatives often positions them as intermediates for further chemical synthesis. For instance, 1H-benzimidazole-2-sulfonic acid has been converted into 1H-benzimidazole-2-yl-hydrazine by refluxing with hydrazine (B178648) hydrate (B1144303). nih.gov This hydrazine derivative then serves as a precursor for synthesizing a series of hydrazones with potential biological activities. nih.gov

The methylated derivative, this compound, is noted as a useful reagent in the preparation of bis(Benzimidazol-2-yl)amines. chemicalbook.com This indicates its role as a building block in constructing more complex molecular architectures. The study of Mannich base derivatives of the related 2-Phenyl-5-Benzimidazole sulfonic acid for their biological potential further illustrates the ongoing interest in sulfonated benzimidazoles within medicinal chemistry research. scielo.br While direct historical accounts of the initial synthesis and characterization of this compound are sparse, its utility is documented in the context of synthetic organic chemistry.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-methylbenzimidazole-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3S/c1-10-7-5-3-2-4-6(7)9-8(10)14(11,12)13/h2-5H,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPGCDDVLUYNFOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369230 | |

| Record name | 1-methyl-1H-benzimidazole-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26658604 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5533-38-0 | |

| Record name | 1-methyl-1H-benzimidazole-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 1 Methyl 1h Benzimidazole 2 Sulfonic Acid

Advanced Synthesis Routes

The synthesis of 1-methyl-1H-benzimidazole-2-sulfonic acid can be approached through multiple strategic pathways. These routes primarily include the oxidation of thiol derivatives, direct methylation of the sulfonic acid precursor, and sulfonation of the methylated benzimidazole (B57391) core. Each of these methodologies offers distinct advantages and relies on specific reaction conditions to achieve the desired product.

Oxidation of 1H-benzimidazole-2-thiol Derivatives

A prevalent method for synthesizing the target compound involves a two-step process starting from 1H-benzimidazole-2-thiol or its N-methylated analogue, 1-methyl-1H-benzimidazole-2-thiol. This pathway hinges on the oxidation of the thiol group (-SH) to a sulfonic acid group (-SO₃H). The resulting intermediate, 1H-benzimidazole-2-sulfonic acid, is then subsequently methylated to yield the final product. Various oxidizing agents can be employed for this key transformation, each with its own specific procedural requirements.

The oxidation of 1H-benzimidazole-2-thiol using potassium permanganate (B83412) (KMnO₄) in a strongly alkaline environment is a well-documented method for producing 1H-benzimidazole-2-sulfonic acid. dtic.mil The reaction is typically conducted in a 50% sodium hydroxide (B78521) solution, where the thiol is oxidized under reflux conditions for approximately one hour. dtic.mil Following the oxidation, the reaction mixture is filtered and then acidified, usually with hydrochloric acid to a pH of 1, which causes the sulfonic acid product to precipitate out of the solution. dtic.mil This solid product is then collected by filtration and washed.

| Parameter | Condition |

| Starting Material | 1H-benzimidazole-2-thiol |

| Oxidizing Agent | Potassium Permanganate (KMnO₄) |

| Medium | 50% Sodium Hydroxide (NaOH) Solution |

| Temperature | Reflux |

| Reaction Time | 1 hour |

| Work-up | Acidification with HCl to pH 1 |

| Intermediate Product | 1H-benzimidazole-2-sulfonic acid |

This table summarizes the typical reaction conditions for the potassium permanganate oxidation of 1H-benzimidazole-2-thiol.

Hydrogen peroxide (H₂O₂) serves as an effective and environmentally benign oxidizing agent for the conversion of thiols to sulfonic acids. researchgate.netresearchgate.net This oxidation is a multi-step process that proceeds through sulfenic acid (RSOH) and sulfinic acid (RSO₂H) intermediates. researchgate.netnih.gov For the synthesis of benzimidazole sulfonic acid derivatives, the reaction can be carried out using hydrogen peroxide in the presence of a base such as potassium hydroxide. In some applications, the efficiency of hydrogen peroxide is significantly enhanced by a catalyst. For instance, methyltrioxorhenium(VII) (MTO) has been shown to catalyze the oxidation of various thiols to their corresponding sulfonic acids at room temperature, achieving high isolated yields of 85–94%. researchgate.net

The general procedure involves reacting the thiol with hydrogen peroxide, often in a suitable solvent like acetonitrile, in the presence of the catalyst. researchgate.net The reaction is typically mild and selective, making it a valuable method in organic synthesis.

Chlorine dioxide (ClO₂) is a powerful and selective oxidant that can convert thiols into several products, including disulfides, thiosulfonates, and sulfonic acids. The final product composition is highly dependent on the reaction conditions, particularly the molar ratio of the thiol to the oxidant. researchgate.net

Research on the oxidation of 1-methyl-1H-imidazole-2-thiol, a structurally related compound, provides insight into the effects of reaction conditions. The outcome of the oxidation with chlorine dioxide is dictated by the stoichiometry of the reactants. When the thiol is in excess, the primary product is the corresponding disulfide. As the concentration of chlorine dioxide increases, further oxidation occurs, leading to the formation of the sulfonic acid. researchgate.net Optimal conditions have been identified for the preparation of 1-methylimidazole-2-sulfonic acid from its thiol precursor using this method. researchgate.net

Effect of Reactant Molar Ratio on Product Distribution for Oxidation of 1-methyl-1H-imidazole-2-thiol with ClO₂

| Thiol : ClO₂ Molar Ratio | Main Product(s) | Yield (%) |

| 1 : 0.5 | 2,2′-disulfanediylbis(1-methylimidazole) | High |

| 1 : 2 | Mixture of disulfide, thiosulfonate, and sulfonic acid | Variable |

| 1 : 3 | 1-methylimidazole-2-sulfonic acid | High |

This table illustrates how the molar ratio of reactants influences the product outcome in the chlorine dioxide oxidation of a model imidazole (B134444) thiol compound, demonstrating the pathway to sulfonic acid formation. researchgate.net

Methylation of Benzimidazole-2-sulfonic Acid

One of the most direct and high-yielding methods to obtain this compound is through the N-methylation of its precursor, 1H-benzimidazole-2-sulfonic acid. This reaction typically employs a potent methylating agent, such as dimethyl sulfate (B86663), in the presence of a base.

The procedure involves dissolving 1H-benzimidazole-2-sulfonic acid in an alkaline solution, commonly potassium hydroxide, to deprotonate the nitrogen atom of the imidazole ring. Subsequently, dimethyl sulfate is added to the reaction mixture. The reaction is generally conducted at a moderate temperature, around 50°C, for several hours. This method is noted for its high efficiency, often achieving yields of up to 98%.

Sulfonation of 1-Methylbenzimidazole (B167850) Derivatives

A potential, though less commonly documented, pathway to this compound is the direct sulfonation of 1-methyl-1H-benzimidazole. This approach involves introducing the sulfonic acid group directly onto the pre-methylated benzimidazole ring. The C2 position of the benzimidazole ring is susceptible to electrophilic substitution, although forcing conditions may be required.

Chlorosulfonic acid (ClSO₃H) is a powerful reagent used for the sulfonation of aromatic and heterocyclic compounds. rsc.org While it has been reported as a catalyst for the synthesis of other benzimidazole derivatives, its use for the direct sulfonation of the benzimidazole core is also plausible. rsc.org The reaction of the closely related 1-methylimidazole (B24206) with chlorosulfonic acid has been studied, leading to the formation of an ionic liquid, 1-methylimidazolium (B8483265) chlorosulfate. banglajol.info This suggests that the direct reaction with 1-methyl-1H-benzimidazole would need carefully controlled conditions to favor electrophilic substitution at the C2 position and subsequent hydrolysis of any intermediate to yield the desired sulfonic acid.

Chlorosulfonic Acid as a Sulfonating Agent

Chlorosulfonic acid (ClSO₃H) serves as a reactive agent for the sulfonation of aromatic and heteroaromatic compounds, including benzimidazole derivatives. The reaction with a pre-formed 2-aryl-benzimidazole yields the corresponding sulfonic acid. mdpi.com In this pathway, the chlorosulfonic acid acts as the electrophile, attacking the electron-rich C2 position of the benzimidazole ring.

While chlorosulfonic acid has also been effectively used as a catalyst for the synthesis of the benzimidazole ring itself from o-phenylenediamines and aromatic aldehydes, its primary role in forming the title compound is as a direct sulfonating agent. researchgate.netresearchgate.net The reaction is typically vigorous, and careful control of conditions is necessary to prevent over-sulfonation or side reactions. mdpi.com The process generates hydrogen chloride gas as a byproduct, which requires appropriate handling and apparatus. mdpi.com

Table 1: Research Findings on Chlorosulfonic Acid in Benzimidazole Chemistry

| Application | Reactants | Conditions | Outcome | Reference |

|---|---|---|---|---|

| Sulfonating Agent | 2-Aryl-1H-benzimidazole | Reaction with ClSO₃H | Forms sulfonic acid derivative | mdpi.com |

| Catalyst | o-phenylenediamine (B120857), Aromatic aldehydes | 2-propanol, Room temperature | Synthesis of 2-aryl-1-arylmethyl-1H-benzimidazoles | researchgate.netresearchgate.net |

Utilization of Oleum (B3057394) or Sulfuric Acid for Sulfonation

The use of oleum (fuming sulfuric acid) or concentrated sulfuric acid is a common and industrially preferred method for the sulfonation of benzimidazoles. mdpi.com This method can be employed to prepare polysulfonated benzimidazoles in a single step. Sulfuric acid alone may not be sufficiently reactive because the water formed during the reaction dilutes the acid, decreasing its efficacy. To counteract this, sulfuric acid is often activated with oleum. mdpi.com

This approach is considered more advantageous for industrial applications compared to using chlorosulfonic acid because it does not evolve aggressive hydrogen chloride gas. The resulting sulfuric acid from the process can also be recycled with relative ease, unlike the chloride-containing acid from chlorosulfonic acid reactions, which necessitates more corrosion-resistant equipment. mdpi.com The reaction involves heating the benzimidazole substrate with the oleum/sulfuric acid mixture to introduce the sulfonic acid group onto the ring.

Catalytic Approaches in Synthesis

Modern synthetic strategies for forming the core benzimidazole structure, a necessary precursor to this compound, increasingly rely on catalytic methods. These approaches offer advantages such as milder reaction conditions, higher yields, and improved environmental compatibility through the use of reusable catalysts. rsc.orgnih.gov

Solid Acid Catalysts in Benzimidazole Synthesis

Solid acid catalysts have gained significant attention in organic synthesis due to their environmental compatibility, reusability, high selectivity, and operational simplicity. arabjchem.orgresearchgate.net Unlike traditional liquid acids, solid catalysts reduce issues related to reactor corrosion and simplify product isolation. arabjchem.orgresearchgate.net In benzimidazole synthesis, these catalysts facilitate the condensation reaction between an o-phenylenediamine derivative and an aldehyde or carboxylic acid. nih.gov The solid acid activates the carbonyl group, promoting the cyclization and subsequent dehydration to form the benzimidazole ring. Various solid acids, including alumina-sulfuric acid and polymeric-based solid acids, have been successfully employed. rsc.org

1-Methyl-3-(2-oxyethyl)-1H-Imidazol-3-ium-Borate Sulfonic Acid ([MOEI]-BSA) Catalysis

1-Methyl-3-(2-oxyethyl)-1H-Imidazol-3-ium-Borate Sulfonic Acid, abbreviated as [MOEI]-BSA, is a novel and highly efficient ionic liquid solid acid catalyst. It has been successfully utilized for the one-pot synthesis of various substituted benzimidazoles. echemcom.com The catalyst promotes the condensation of o-phenylenediamines and aldehydes under mild and green reaction conditions, often using water as a solvent. echemcom.com

This method is noted for producing excellent yields of benzimidazole derivatives with little catalyst loading. iau.ir Furthermore, the [MOEI]-BSA catalyst can be recycled and reused multiple times without a significant loss of its catalytic activity, making it an environmentally benign and cost-effective option. iau.iroiccpress.com

SBA-Pr-SO₃H Nanoporous Solid Acid Catalyst

Sulfonic acid-functionalized SBA-15 (SBA-Pr-SO₃H) is a heterogeneous nanoporous solid acid catalyst that has proven effective in synthesizing benzimidazole derivatives. arabjchem.orgresearchgate.net This catalyst features sulfonic acid groups tethered to the inner surface of a hexagonally ordered mesoporous silica (B1680970) structure (SBA-15), which has a pore size of approximately 6 nm. arabjchem.orgresearchgate.net These pores act as nanoreactors, facilitating the reaction.

SBA-Pr-SO₃H is used to catalyze the condensation of 1,2-phenylenediamine with aromatic aldehydes to produce 1,2-disubstituted benzimidazoles. researchgate.net A key advantage of this method is that the reactions can often be carried out under solvent-free conditions, which simplifies the workup procedure and aligns with the principles of green chemistry. arabjchem.org The catalyst is easily recovered from the reaction mixture by filtration and can be reused without a significant drop in performance. arabjchem.orgresearchgate.net

Table 2: Performance of SBA-Pr-SO₃H in Benzimidazole Synthesis

| Reactants | Conditions | Catalyst Loading | Outcome | Reference |

|---|---|---|---|---|

| Aromatic aldehydes, 3-amino-1,2,4-triazole (or 2-aminobenzimidazole), dimedone | Solvent-free | Not specified | Efficient synthesis of benzimidazoquinazolinones | arabjchem.org |

| o-phenylenediamine, Aromatic aldehydes | Solvent-free | Not specified | High yields of 1,2-disubstituted benzimidazoles | researchgate.net |

Polystyrene Sulfonic Acid (PSSA) Catalysis

Polystyrene Sulfonic Acid (PSSA) is a solid acid catalyst derived from the sulfonation of polystyrene, a common polymer that can be sourced from waste materials. epa.govresearchgate.net This polymer-supported catalyst is valued for being inexpensive and effective in promoting acid-catalyzed reactions. researchgate.net

In the context of heterocyclic synthesis, PSSA has been used to catalyze condensation reactions, such as the formation of hydrazones, in aqueous media, often enhanced by microwave irradiation. researchgate.net This approach avoids the use of organic solvents and allows for simple product isolation through filtration. While its direct application for synthesizing the 1-methyl-1H-benzimidazole core is a logical extension, its utility has been demonstrated in similar condensation reactions that are fundamental to forming such heterocyclic systems. The catalyst's performance is influenced by its degree of sulfonation, which can be controlled during its preparation. researchgate.netits.ac.id

ZnO@SO3H@Tropine Catalyst Systems

A novel and efficient nanoporous catalyst, ZnO@SO3H@Tropine, has demonstrated significant potential in the synthesis of heterocyclic compounds, including derivatives of benzimidazole. nih.govrsc.org This catalyst is synthesized by functionalizing nano-porous zinc oxide with sulfonic acid and then reacting it with tropine. nih.gov The resulting material serves as a solid acid catalyst that can effectively promote reactions requiring acidic conditions. nih.gov

The efficacy of the ZnO@SO3H@Tropine catalyst has been showcased in the one-pot, three-component synthesis of pyrimido[1,2-a]benzimidazole (B3050247) derivatives, achieving high yields (95–99%) in short reaction times. nih.gov The plausible mechanism involves the activation of aromatic aldehydes by the acidic catalyst, followed by a Knoevenagel condensation with a nitrile, and a subsequent Michael addition with 2-aminobenzimidazole. nih.gov

Characterization of the ZnO@SO3H@Tropine catalyst has been performed using various analytical techniques, including Fourier-transform infrared spectroscopy (FT-IR), X-ray diffraction (XRD), field emission scanning electron microscopy (FESEM), energy dispersive spectrometer (EDS), and thermal gravimetric analysis (TGA). nih.govrsc.org These analyses have confirmed the structure and thermal stability of the catalyst. researchgate.netresearchgate.net A significant advantage of this catalytic system is its reusability; it can be recovered and reused for at least five cycles without a significant loss of its catalytic activity. nih.govrsc.org This feature, combined with the high yields and short reaction times, underscores its potential for greener synthetic applications. nih.gov

Transition Metal Catalysis in Benzimidazole Derivatives

Transition metal catalysis, particularly utilizing palladium and copper, has become a cornerstone in the synthesis of complex benzimidazole derivatives. These methods offer powerful tools for forming carbon-carbon and carbon-nitrogen bonds, which are essential for creating diverse molecular architectures.

Palladium-Based Catalytic Systems

Palladium-based catalysts are highly effective for the synthesis of benzimidazole derivatives through various reaction pathways, including C-H bond activation and cascade reactions. nih.govnih.gov An efficient strategy for synthesizing 2(2'-biphenyl)-benzimidazoles involves a palladium-catalyzed oxidative C-H activation of an ortho-directed 2-aryl-benzimidazole, which is then coupled with iodobenzene (B50100) analogs. nih.gov This method exhibits high regioselectivity and provides a convenient route to biphenyl (B1667301) heterocyclic compounds in high yields. nih.gov

Palladium complexes containing a benzimidazole core have also been synthesized and utilized as catalysts in direct arylation reactions of heteroaromatic species with aryl bromides. tandfonline.com These reactions, typically carried out with a base such as potassium acetate (B1210297) in a solvent like dimethylacetamide, have shown moderate to high yields with catalyst loadings as low as 1%. tandfonline.com

Furthermore, a regio- and chemo-selective cascade of palladium-catalyzed C-N bond-forming reactions has been developed for the direct construction of N-arylbenzimidazoles. nih.gov This approach involves the reaction of a 2-chloroaryl sulfonate with two different nitrogen-based nucleophiles, an arylamine and an amide, in the presence of a palladium catalyst. nih.gov The process is designed to proceed through a selective oxidative addition of the palladium catalyst, followed by sequential arylations and a final condensation to form the benzimidazole ring. nih.gov This modular cascade strategy allows for the synthesis of different benzimidazole regioisomers from the same starting material by simply changing the sulfonate leaving group. nih.gov

Copper-Palladium Catalysts and Deactivation Mechanisms

The synergistic use of copper and palladium catalysts has enabled novel synthetic routes to complex benzimidazole-containing structures. A tandem palladium/copper-catalyzed decarboxylative approach has been developed for the synthesis of benzoimidazo- and imidazophenanthridine skeletons. nih.gov This reaction involves a cross-coupling between ortho-bromobenzoic acids and bromo-substituted benzimidazoles. nih.gov The proposed mechanism suggests that the copper(I) catalyst facilitates the decarboxylation of the benzoic acid to form an organocuprate species. nih.gov In a parallel cycle, the palladium(0) catalyst undergoes oxidative addition to the bromo-substituted benzimidazole. nih.gov Transmetalation between the organocuprate and the palladium(II) intermediate is a key step, leading to the formation of a C-N bond through reductive elimination. nih.gov

While highly effective, the deactivation of these catalysts is a critical consideration. In the context of copper-catalyzed intramolecular N-arylation for benzimidazole synthesis, kinetic profiling has revealed that catalyst deactivation can be negligible under certain conditions. rsc.org However, significant catalyst inhibition by the reaction products can occur. rsc.org Understanding these mechanisms is crucial for optimizing reaction conditions and developing more robust catalytic systems. For instance, an improved catalytic protocol with sub-mol% catalyst loading has been developed based on these mechanistic insights. rsc.org

Green Chemistry Principles in Synthetic Methodologies

The principles of green chemistry are increasingly influencing the development of synthetic methodologies for benzimidazole derivatives, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. chemmethod.comchemmethod.com

Aqueous Reaction Media and Solvent-Free Conditions

A significant advancement in the green synthesis of benzimidazoles is the use of water as a reaction medium. ijrar.orgnih.govsamipubco.com Aqueous synthesis protocols have been developed that are not only environmentally friendly but also often simplify the work-up procedures. samipubco.com For example, an efficient synthesis of benzimidazole derivatives has been achieved using L-proline as an organocatalyst in an aqueous medium at a controlled pH. ijrar.org This method offers good to excellent yields under reflux conditions. ijrar.org Another approach involves a transition-metal-free intramolecular C-N cross-coupling of N-(2-iodoaryl)benzamidines in water, which provides benzimidazole derivatives in moderate to high yields without the need for any additional reagents or catalysts. nih.gov The use of surfactants like sodium lauryl ether sulfate (SLES) in aqueous media can also facilitate the synthesis of 1,2-disubstituted benzimidazoles at ambient temperature, avoiding the need for organic solvents. samipubco.com

Solvent-free conditions represent another important green chemistry approach. rsc.org The synthesis of 2-substituted benzimidazoles has been successfully carried out under solvent-free conditions using various catalysts, including H2O2/TiO2 P25 nanoparticle systems and p-toluenesulfonic acid under grinding conditions. rsc.org These methods often lead to high yields, short reaction times, and simple product isolation. rsc.org

Recyclable Catalyst Systems

The development of recyclable catalysts is a cornerstone of green chemistry, offering both economic and environmental benefits. mdpi.com Many of the advanced catalytic systems used for benzimidazole synthesis have been designed with recyclability in mind.

The ZnO@SO3H@Tropine catalyst, for instance, can be easily separated from the reaction mixture and reused for multiple cycles without a significant decrease in its activity. nih.gov Similarly, heterogeneous palladium catalysts can be recovered and recycled for several runs. researchgate.net Supported gold nanoparticles on titanium dioxide (Au/TiO2) have also been used as a recyclable catalyst for the selective synthesis of 2-substituted benzimidazoles. mdpi.com This catalyst can be recovered by simple centrifugation and reused at least five times without a significant loss of efficacy. mdpi.com

The use of polyethylene (B3416737) glycol (PEG) as a recyclable solvent system, in conjunction with a catalyst like ceric ammonium (B1175870) nitrate (B79036) (CAN), provides another green alternative for benzimidazole synthesis. researchgate.net The ability to recover and reuse both the solvent and the catalyst makes such systems highly appealing for industrial applications. researchgate.net

Table of Research Findings on Recyclable Catalysts

| Catalyst System | Substrates | Reaction Conditions | Yields | Recyclability | Reference |

| ZnO@SO3H@Tropine | Aromatic aldehydes, malononitrile, 2-aminobenzimidazole | Not specified | 95–99% | At least 5 times | nih.gov |

| Au/TiO2 | o-phenylenediamine, aldehydes | CHCl3:MeOH (3:1), ambient temperature | Not specified | At least 5 times | mdpi.com |

| MgO@DFNS | o-phenylenediamine, aldehydes | Ambient temperature | Good to excellent | Up to 6 cycles | rsc.org |

| Cu(II) complex | o-phenylenediamines, aryl aldehydes | Ambient temperature | Excellent | At least 8 times | researchgate.net |

Reaction Optimization and Yield Enhancement Strategies for the Synthesis of this compound

The efficient synthesis of this compound is contingent upon the careful optimization of reaction parameters to maximize product yield and purity. While specific detailed optimization studies for this particular compound are not extensively documented in publicly available literature, strategies can be inferred from the synthesis of analogous benzimidazole derivatives and general principles of synthetic organic chemistry. Key areas for optimization include the choice of catalyst, solvent, reaction temperature, and reaction time.

One of the primary pathways for the synthesis of benzimidazole-2-sulfonic acids involves the oxidation of the corresponding benzimidazole-2-thiols. For the unmethylated analog, 1H-benzimidazole-2-sulfonic acid, a common method is the oxidation of 1H-benzimidazole-2-thiol using a strong oxidizing agent like potassium permanganate in an alkaline medium. nih.gov The yield and efficiency of this reaction are highly dependent on factors such as the concentration of the oxidizing agent, the pH of the reaction medium, and the temperature.

For N-alkylated benzimidazole-2-sulfonic acids, such as the target compound, a potential synthetic route involves the alkylation of 1H-benzimidazole-2-sulfonic acid or the direct oxidation of 1-methyl-1H-benzimidazole-2-thiol. In the case of the closely related 1-ethyl-1H-benzimidazole-2-sulfonic acid, a yield of 87% has been reported using potassium hydroxide at 50°C for 4 hours, suggesting that alkaline conditions and moderate temperatures are favorable for the synthesis of N-alkylated analogs. chemicalbook.com

Catalyst and Solvent Effects:

The choice of catalyst and solvent system plays a crucial role in the synthesis of the benzimidazole core structure, which is a precursor to the target sulfonic acid. Various acidic catalysts have been shown to be effective in the condensation of o-phenylenediamines with aldehydes or carboxylic acids to form benzimidazoles. These catalysts can influence reaction rates and yields significantly. For instance, studies on the synthesis of other benzimidazole derivatives have explored the use of Brønsted acids like chlorosulfonic acid and solid acid catalysts such as boron sulfonic acid. sphinxsai.comresearchgate.net

The selection of an appropriate solvent is also critical. While some reactions proceed efficiently in aqueous media, others may require organic solvents to ensure the solubility of reactants and facilitate the reaction. The use of greener solvents is an increasing focus in chemical synthesis to minimize environmental impact.

Illustrative Data on Reaction Optimization:

Due to the limited availability of specific optimization data for this compound, the following table presents data from a study on the optimization of catalyst and solvent for the synthesis of a different benzimidazole derivative. This serves to illustrate the typical approach and the significant impact that reaction conditions can have on the yield of the final product. The model reaction involves the condensation of o-phenylenediamine with an aldehyde to form a 2-substituted benzimidazole.

Interactive Table: Optimization of Reaction Conditions for a Model Benzimidazole Synthesis

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Boron Sulfonic Acid (5) | Dichloromethane | Room Temp | 2 | 80 |

| 2 | Boron Sulfonic Acid (5) | Acetonitrile | Room Temp | 2.5 | 75 |

| 3 | Boron Sulfonic Acid (5) | Tetrahydrofuran | Room Temp | 3 | 70 |

| 4 | Boron Sulfonic Acid (5) | Chloroform | Room Temp | 2.5 | 82 |

| 5 | Boron Sulfonic Acid (5) | Methanol | Room Temp | 1.5 | 85 |

| 6 | Boron Sulfonic Acid (5) | Ethanol | Room Temp | 1.5 | 88 |

| 7 | Boron Sulfonic Acid (5) | Water | Room Temp | 1 | 95 |

| 8 | Boron Sulfonic Acid (10) | Water | Room Temp | 1 | 95 |

| 9 | Boron Sulfonic Acid (2.5) | Water | Room Temp | 1.5 | 90 |

Note: The data in this table is for the synthesis of a 2-substituted benzimidazole and is presented to exemplify the process of reaction optimization. Similar systematic studies would be necessary to determine the optimal conditions for the synthesis of this compound.

Strategies for Yield Enhancement:

To enhance the yield of this compound, a systematic approach to optimization would be required. This would involve:

Screening of Oxidizing Agents: For the oxidation of 1-methyl-1H-benzimidazole-2-thiol, a range of oxidizing agents beyond potassium permanganate could be investigated, including hydrogen peroxide, oxone, or other peroxy acids. The stoichiometry of the oxidant would need to be carefully controlled to prevent over-oxidation and byproduct formation.

pH Control: Maintaining the optimal pH during the reaction is critical, especially in oxidation reactions, as it can influence the reactivity of the substrate and the oxidizing agent.

Temperature and Reaction Time Profiling: Conducting the reaction at various temperatures and monitoring its progress over time would help to identify the conditions that provide the highest yield in the shortest reasonable time, while minimizing degradation of the product.

Purification Techniques: The development of an efficient purification protocol, such as recrystallization from a suitable solvent system or chromatographic separation, is essential to isolate the final product in high purity, which in turn affects the final calculated yield.

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly reduce reaction times and, in some cases, improve yields for the synthesis of benzimidazole derivatives. mdpi.com This technique could be explored as an alternative to conventional heating methods.

By systematically investigating these parameters, it would be possible to develop a robust and high-yielding synthetic protocol for this compound.

Chemical Reactivity and Derivatization of 1 Methyl 1h Benzimidazole 2 Sulfonic Acid

Reactions Involving the Sulfonic Acid Group

The sulfonic acid moiety is a versatile functional group, primarily engaging in reactions that involve substitution at the sulfur atom.

Nucleophilic Substitution of the Sulfo Group

The sulfo group (-SO₃H) at the 2-position of the benzimidazole (B57391) ring can be displaced by strong nucleophiles. This reactivity is a key pathway for introducing new functional groups at this position.

Conversion to Hydrazine (B178648) Derivatives

A notable transformation of benzimidazole-2-sulfonic acids is their conversion into hydrazine derivatives. This reaction proceeds via nucleophilic substitution, where hydrazine acts as the nucleophile, displacing the sulfonic acid group. While literature extensively covers the reaction for the parent compound, 1H-benzimidazole-2-sulfonic acid, the same principle applies to its N-methylated counterpart. The process typically involves refluxing the sulfonic acid with an excess of hydrazine hydrate (B1144303). nih.govresearchgate.netrsc.orgsci-hub.se This conversion is a critical step in the synthesis of various benzimidazole-2-yl hydrazones, which are investigated for a range of biological activities. nih.govrsc.orgresearchgate.net

| Reaction Summary: Conversion to Hydrazine Derivative | |

| Starting Material | 1H-Benzimidazole-2-sulfonic acid |

| Reagent | Hydrazine hydrate (99%, excess) |

| Conditions | Reflux for 3 hours researchgate.netrsc.orgsci-hub.se |

| Product | 1H-Benzimidazole-2-yl-hydrazine nih.govresearchgate.net |

| Reaction Type | Nucleophilic Substitution |

Formation of Sulfonyl Chlorides

Sulfonic acids are common precursors for the synthesis of sulfonyl chlorides (-SO₂Cl). researchgate.net This transformation is a standard procedure in organic chemistry, typically achieved by treating the sulfonic acid with chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). researchgate.net The resulting sulfonyl chloride is a highly reactive intermediate. For instance, 1-methylimidazole-2-sulfonyl chloride, a related but simpler imidazole (B134444) compound, is a known solid reagent. sigmaaldrich.com Sulfonyl chlorides derived from benzimidazoles can subsequently react with various nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters, respectively. nih.gov This two-step process significantly broadens the synthetic utility of the initial sulfonic acid.

| General Reagents for Sulfonyl Chloride Formation | |

| Starting Functional Group | Sulfonic Acid (-SO₃H) |

| Product Functional Group | Sulfonyl Chloride (-SO₂Cl) |

| Common Chlorinating Agents | Thionyl chloride (SOCl₂) |

| Phosphorus pentachloride (PCl₅) | |

| Oxalyl chloride ((COCl)₂) |

Reactivity of the Benzimidazole Ring System

The benzimidazole ring is an aromatic system, and its reactivity is influenced by the substituents attached to it. In 1-methyl-1H-benzimidazole-2-sulfonic acid, the methyl group at the N1-position and the sulfonic acid group at the C2-position exert significant electronic effects.

Substituent Effects on Reactivity

| Substituent Effects on the Benzimidazole Ring | | | :--- | :--- | :--- | | Substituent | Position | Electronic Effect | | -SO₃H | C2 | Strong Electron-Withdrawing | | -CH₃ | N1 | Weak Electron-Donating |

Derivatization at the N1-Position of the Benzimidazole Ring

The N1-position of the benzimidazole ring is a common site for derivatization. nih.gov In the specific case of this compound, this position is already occupied by a methyl group. However, the synthesis of analogs with different N1-substituents is a fundamental aspect of benzimidazole chemistry. The general strategy involves the deprotonation of the N-H group of a precursor like 1H-benzimidazole-2-sulfonic acid with a suitable base, such as sodium hydride (NaH), followed by the addition of an alkyl or aryl halide electrophile. acs.orgnih.gov This Sₙ2 reaction allows for the introduction of a wide variety of substituents at the N1-position, enabling the fine-tuning of the molecule's properties. nih.gov

| General Scheme for N1-Derivatization | |

| Substrate | 1H-Benzimidazole derivative |

| Step 1: Deprotonation | Reagent: Base (e.g., Sodium Hydride) |

| Step 2: Substitution | Reagent: Electrophile (e.g., Alkyl halide, Arylsulfonyl chloride) acs.orgnih.gov |

| Product | N1-Substituted benzimidazole derivative |

Reactions at the C2-Position

The sulfonic acid moiety at the C2-position of the benzimidazole core is a key functional group that can act as a leaving group in nucleophilic substitution reactions. This reactivity is a common feature for benzimidazole-2-sulfonic acids, enabling their conversion into a variety of other 2-substituted benzimidazoles. The presence of the methyl group at the N1-position in this compound influences the electronic properties of the ring system but does not prevent nucleophilic attack at the C2 carbon.

One notable reaction is the displacement of the sulfonic acid group by hydrazine. For the related compound, 1H-benzimidazole-2-sulfonic acid, refluxing with an excess of hydrazine hydrate results in the formation of 2-hydrazinyl-1H-benzimidazole. This transformation highlights the utility of the sulfonic acid as a precursor for introducing nitrogen-based nucleophiles at this position.

Furthermore, the reactivity of the C2 position is also demonstrated in analogous 2-substituted 1-methylbenzimidazole (B167850) compounds. For instance, 2-chloro-1-methylbenzimidazole readily undergoes reaction with potent nucleophiles like sodium methoxide (B1231860) or ethoxide. This indicates that the C2 carbon in N1-substituted benzimidazoles is sufficiently electrophilic for substitution to occur, a principle that extends to the displacement of the sulfonate group. These reactions are fundamental for the synthesis of various derivatives with potential applications in medicinal chemistry and material science.

Formation of Bis(benzimidazole) Compounds and Their Derivatives

Bis(benzimidazole) compounds, which feature two benzimidazole units linked by a spacer, are a significant class of molecules, often synthesized from benzimidazole precursors. The general and widely used method for synthesizing symmetric bis(benzimidazoles) involves the condensation of o-phenylenediamine (B120857) with a dicarboxylic acid or its derivatives. mdpi.com This reaction is typically carried out under acidic conditions, such as in 4 M hydrochloric acid or polyphosphoric acid, and often requires heating. mdpi.com The nature of the linker (X) in the resulting bis(benzimidazole) is determined by the choice of the dicarboxylic acid (e.g., HOOC-CH₂-X-CH₂-COOH). mdpi.com

Synthesis of Bis((1H-benzimidazol-2-yl)methyl)amine (NNN)

Bis((1H-benzimidazol-2-yl)methyl)amine, also known as NNN, is a tridentate ligand where two benzimidazole-2-ylmethyl groups are attached to a central nitrogen atom. Its synthesis follows the general principle of bis(benzimidazole) formation.

The preparation involves the reaction of o-phenylenediamine with iminodiacetic acid. In this condensation reaction, two molecules of o-phenylenediamine react with one molecule of iminodiacetic acid. The reaction is typically heated under reflux in an acidic medium, such as 4 M HCl, which catalyzes the cyclization and dehydration steps to form the two benzimidazole rings. Following the reaction, the mixture is cooled and then neutralized with a base, such as an ammonia (B1221849) solution, to precipitate the final product. This synthetic route provides an effective way to construct the NNN ligand framework.

| Reactants | Reagent/Solvent | Product |

| o-Phenylenediamine | Iminodiacetic Acid | Bis((1H-benzimidazol-2-yl)methyl)amine (NNN) |

| 4 M HCl (catalyst) | ||

| Ammonia (for neutralization) |

Formation of Bis((1H-benzimidazol-2-yl)methyl)sulfide (NSN)

The synthesis of bis((1H-benzimidazol-2-yl)methyl)sulfide (NSN), a compound where a sulfur atom bridges two benzimidazole-2-ylmethyl units, is achieved through a similar condensation strategy.

This synthesis is carried out by reacting o-phenylenediamine with thiodiacetic acid. mdpi.com The mixture is refluxed in a 4 M aqueous solution of hydrochloric acid for an extended period, typically 24 hours or more. mdpi.com During this process, the carboxylic acid groups of thiodiacetic acid condense with the amino groups of two equivalents of o-phenylenediamine to form the heterocyclic rings. After the reaction is complete, the solution is cooled, and the product is precipitated by adjusting the pH. The crude product can then be collected by filtration and purified. This method provides a direct route to the NSN ligand.

| Reactants | Reagent/Solvent | Reaction Time | Product |

| o-Phenylenediamine | Thiodiacetic Acid | 24-72 hours | Bis((1H-benzimidazol-2-yl)methyl)sulfide (NSN) |

| 4 M HCl (aq) |

Spectroscopic and Structural Characterization in Research of 1 Methyl 1h Benzimidazole 2 Sulfonic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 1-methyl-1H-benzimidazole-2-sulfonic acid, which lacks the tautomerism seen in N-unsubstituted benzimidazoles, NMR provides a clear picture of the molecular environment. beilstein-journals.orgnih.gov

The ¹H NMR spectrum provides information about the number of different types of protons and their chemical environments. In this compound, the aromatic protons of the benzene (B151609) ring typically appear as complex multiplets in the downfield region, generally between 7.5 and 8.0 ppm. The electron-withdrawing nature of the sulfonic acid group at the C2 position is expected to deshield the aromatic protons, shifting them to a lower field compared to 1-methyl-1H-benzimidazole. The N-methyl group gives rise to a characteristic singlet, anticipated to be further downfield than in the unsubstituted counterpart due to the influence of the adjacent sulfonyl group.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound Data is predicted based on known substituent effects on the 1-methyl-1H-benzimidazole scaffold.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-4 / H-7 | 7.8 - 8.0 | Multiplet |

| H-5 / H-6 | 7.5 - 7.7 | Multiplet |

| N-CH₃ | ~4.0 | Singlet |

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The presence of the sulfonic acid group at the C2 position causes a significant downfield shift for this carbon, making it readily identifiable in the spectrum. The N-methyl carbon appears as a distinct signal in the aliphatic region. The chemical shifts of the aromatic carbons are also influenced by the substituents, providing a complete carbon fingerprint of the molecule. beilstein-journals.orgnih.gov

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound Data is predicted based on known substituent effects on the 1-methyl-1H-benzimidazole scaffold.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | ~145-150 |

| C3a | ~140-142 |

| C7a | ~133-135 |

| C4 / C7 | ~125-128 |

| C5 / C6 | ~112-115 |

| N-CH₃ | ~31-33 |

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), are instrumental in confirming structural assignments. A ¹H-¹H COSY experiment on this compound would show correlations between adjacent protons. This would allow for the definitive assignment of the coupled aromatic protons (H-4, H-5, H-6, and H-7) on the benzene ring, resolving any ambiguities from the one-dimensional spectrum.

Dynamic NMR (DNMR) studies are employed to investigate time-dependent phenomena like conformational changes or tautomerism. nih.gov In the case of this compound, the methylation at the N1 position precludes the prototropic tautomerism commonly observed in benzimidazoles. beilstein-journals.orgmdpi.com However, DNMR could potentially be used at variable temperatures to study the rotational barrier around the C2-S bond. Any restricted rotation might lead to observable changes in the NMR spectrum, such as line broadening or the appearance of distinct signals for different conformers at low temperatures.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound is expected to show characteristic bands for both the benzimidazole (B57391) ring and the sulfonic acid group. Key absorptions include the strong symmetric and asymmetric stretches of the S=O bonds and the characteristic vibrations of the aromatic system. nih.govias.ac.in

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Sulfonic Acid) | Stretching, broad | 3000 - 2500 |

| Aromatic C-H | Stretching | 3100 - 3000 |

| C=N / C=C | Ring Stretching | 1620 - 1450 |

| S=O | Asymmetric Stretching | 1350 - 1340 |

| S=O | Symmetric Stretching | 1180 - 1160 |

| S-O | Stretching | 1080 - 1000 |

| Aromatic C-H | Out-of-plane Bending | 900 - 700 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule through its fragmentation pattern upon ionization. The molecular weight of this compound is 212.23 g/mol . In an electron impact (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z 212.

The fragmentation pattern is key to confirming the structure. A characteristic fragmentation for sulfonic acids is the loss of sulfur trioxide (SO₃, 80 Da) or the sulfonic acid radical (•SO₃H, 81 Da). The fragmentation of the benzimidazole core is also anticipated, with potential losses of a methyl radical (•CH₃) or cleavage of the imidazole (B134444) ring. scispace.comresearchgate.netjournalijdr.com

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment |

| 212 | [M]⁺ (Molecular Ion) |

| 132 | [M - SO₃]⁺ |

| 131 | [M - •SO₃H]⁺ |

| 117 | [M - •SO₃H - CH₂]⁺ or [132 - •CH₃]⁺ |

X-ray Diffraction Studies for Crystal Structure Determination

X-ray diffraction is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. For benzimidazole derivatives, single-crystal X-ray diffraction studies provide unambiguous proof of their molecular structure, including bond lengths, bond angles, and crystal packing information.

While specific X-ray diffraction data for this compound is not extensively detailed in the provided research, the methodology is widely applied to characterize related benzimidazole structures. For instance, studies on various benzimidazole derivatives have successfully elucidated their crystal structures, confirming the planarity of the benzimidazole core and revealing intermolecular interactions such as hydrogen bonding and π-π stacking, which govern their supramolecular architecture. researchgate.net

The general procedure involves growing a single crystal of the compound, which is then irradiated with a monochromatic X-ray beam. The diffraction pattern produced is analyzed to generate a three-dimensional electron density map, from which the atomic positions can be determined.

Representative Data Table for Benzimidazole Derivatives:

While specific data for the title compound is not available, a typical data table for a related benzimidazole derivative determined by X-ray crystallography would include the following parameters.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | Value |

| Density (calculated) | Value g/cm³ |

| R-factor | Value |

Note: The values in this table are placeholders and represent the type of data obtained from an X-ray diffraction study of a crystalline compound.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by weight of each element present, which can be compared with the calculated theoretical values based on the compound's molecular formula. This comparison is crucial for verifying the purity and confirming the empirical formula of a synthesized compound.

For this compound (C₈H₈N₂O₃S), the theoretical elemental composition would be calculated based on its atomic constituents. Experimental values are obtained through combustion analysis, where a sample is burned in an excess of oxygen, and the resulting combustion products (such as CO₂, H₂O, and N₂) are collected and quantified. The sulfur content is typically determined by other methods, such as titration or inductively coupled plasma (ICP) analysis.

Research on various Schiff bases containing the benzimidazole moiety has demonstrated the routine use of elemental analysis to confirm their proposed structures. derpharmachemica.com For example, in the characterization of novel benzimidazole derivatives, the experimentally obtained percentages of carbon, hydrogen, and nitrogen are shown to be in close agreement with the calculated values, typically within a ±0.4% margin, which is considered acceptable for confirming the elemental composition. derpharmachemica.com

Theoretical vs. Experimental Elemental Analysis Data:

The following table illustrates how elemental analysis data is typically presented to verify the composition of a compound like this compound.

| Element | Theoretical % | Experimental % |

| Carbon | Calculated | Measured |

| Hydrogen | Calculated | Measured |

| Nitrogen | Calculated | Measured |

| Sulfur | Calculated | Measured |

Note: The values in this table are placeholders. Experimental validation is required to determine the actual percentages for this compound.

Coordination Chemistry of 1 Methyl 1h Benzimidazole 2 Sulfonic Acid and Its Ligand Potential

Application in Extractive Chemistry

Ion-Pairing with Bulky Anions (e.g., Dinonylnaphthalene (B12650604) Sulfonic Acid)

The concept of ion-pairing is crucial in understanding the behavior of charged species in solution, where oppositely charged ions can associate to form a distinct chemical entity. researchgate.net In the context of metal complexes of 1-methyl-1H-benzimidazole-2-sulfonic acid, the resulting complex could be either cationic, anionic, or neutral depending on the metal ion, its oxidation state, and the number of coordinated ligands. If the resulting metal complex is cationic, it can form an ion pair with a suitable anion.

Dinonylnaphthalene sulfonic acid (HDNNS) is a bulky, lipophilic sulfonic acid that is widely used as a liquid cation exchanger in solvent extraction processes for metal separation. ias.ac.innih.govntnu.no Its effectiveness stems from its ability to form stable, organic-soluble ion pairs with metal cations. The extraction of metal ions by HDNNS typically proceeds via an ion exchange mechanism where the proton of the sulfonic acid group is exchanged for a metal ion. ias.ac.in

Electrostatic Interactions: The primary driving force for ion-pair formation is the electrostatic attraction between the cationic metal complex and the anionic dinonylnaphthalene sulfonate.

Steric Hindrance: The bulky nature of both the benzimidazole (B57391) ligand and the dinonylnaphthalene sulfonate anion would play a significant role in the structure of the resulting ion pair.

Solvent Effects: The dielectric constant of the solvent significantly impacts the extent of ion-pairing. In non-polar organic solvents, ion-pairing is more favorable. nih.gov

The table below summarizes the general characteristics of the components involved in the potential ion-pairing.

| Component | Key Characteristics |

| Cationic Metal Complex of this compound | Potentially bulky, charge depends on metal and stoichiometry. |

| Dinonylnaphthalene Sulfonate Anion | Bulky, lipophilic, singly charged anion. |

| Resulting Ion Pair | Expected to be more soluble in non-polar organic solvents. |

Biological Relevance of Benzimidazole Metal Complexes

Metal complexes of benzimidazole derivatives have garnered significant attention due to their wide range of biological activities, including antimicrobial and anticancer properties. researchgate.netmdpi.commdpi.com The coordination of a metal ion to a benzimidazole-based ligand can often enhance the therapeutic efficacy compared to the free ligand. mdpi.com This enhancement is attributed to factors such as changes in the lipophilicity, which can facilitate cell membrane penetration, and the introduction of new mechanisms of action.

Anticancer Activity:

A substantial body of research has demonstrated the potential of benzimidazole metal complexes as anticancer agents. nih.govnih.govresearchgate.netroyalsocietypublishing.org These complexes have been shown to exhibit cytotoxicity against various cancer cell lines. researchgate.net The mechanism of action is often multifactorial and can involve:

DNA Interaction: Some benzimidazole metal complexes can bind to DNA through intercalation or groove binding, leading to the inhibition of DNA replication and transcription in cancer cells. nih.gov

Enzyme Inhibition: They can inhibit the activity of key enzymes involved in cancer cell proliferation and survival. nih.gov

Generation of Reactive Oxygen Species (ROS): Certain metal complexes can induce oxidative stress in cancer cells by generating ROS, leading to apoptosis.

The table below presents examples of benzimidazole metal complexes and their reported anticancer activity.

| Metal Complex | Cancer Cell Line | Reported Activity (IC50) | Reference |

| Cobalt(III) complex of a benzimidazole derived imine ligand | Ehrlich–Lettre ascites carcinoma (EAC) | 10 µM | mdpi.com |

| Silver(I) and Zinc(II) complexes of bis-benzimidazole derivatives | MDA-MB-231 (breast cancer) | IC50 < 10.4 µM | researchgate.netroyalsocietypublishing.org |

| Copper(II) complex of 2-benzyl-1H-benzimidazole | MCF-7 (breast cancer), SF 268 (CNS cancer) | Inhibition at 20 µM | |

| Zinc(II) complexes with benzimidazole derivatives | T98G (glioblastoma), SK-N-AS (neuroblastoma), A549 (lung adenocarcinoma) | Stronger activity than etoposide | nih.govmdpi.com |

Antimicrobial Activity:

Benzimidazole metal complexes have also shown promise as antimicrobial agents against a range of bacteria and fungi. researchgate.netmdpi.comresearchgate.netorientjchem.org The chelation of the metal ion to the benzimidazole ligand is often a key factor in their enhanced antimicrobial activity. mdpi.com This is explained by Overtone's concept of cell permeability and Tweedy's chelation theory, which suggest that chelation reduces the polarity of the metal ion, allowing for easier penetration through the lipid membrane of the microorganism.

The table below provides examples of the antimicrobial activity of benzimidazole metal complexes.

| Metal Complex | Microorganism | Activity | Reference |

| Ni(II) and Cu(II) complexes with (E)-2-((4-(1H-benzimidazol-2-yl)phenylimino)methyl)-4-bromophenol | S. aureus, E. coli | Antibacterial activity | mdpi.com |

| Lanthanum complex with a Schiff base of 2-(3-aminophenyl)benzimidazole | S. aureus | MIC: 125 µg∙mL⁻¹ | mdpi.com |

| Cobalt(II) complex of 2-(o-sulfamoylphenyl)benzimidazole | Bacterial strains | Most active antibacterial compound in the study | researchgate.net |

Biological and Pharmacological Research Applications of 1 Methyl 1h Benzimidazole 2 Sulfonic Acid Derivatives

Antimicrobial Activities

Derivatives of the benzimidazole (B57391) scaffold are widely recognized for their broad-spectrum antimicrobial properties. The incorporation of a sulfonamide group is often explored to enhance these activities. However, specific research detailing the antimicrobial efficacy of derivatives from 1-methyl-1H-benzimidazole-2-sulfonic acid is not prominently available.

Antibacterial Efficacy

While benzimidazole-sulfonyl derivatives, in general, have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, specific studies on sulfonamides or other derivatives of this compound are not detailed in the available literature. General findings indicate that the antibacterial potency of benzimidazole-sulfonamides can be influenced by the nature of substituents on the benzimidazole ring and the sulfonamide group.

Antiviral Properties (HIV, HCMV, HSV-1, RNA, Influenza)

The benzimidazole nucleus is a core component of several antiviral compounds. Research has shown that certain benzimidazole derivatives can inhibit the replication of a range of viruses. For instance, some benzimidazole ribonucleosides are potent and selective inhibitors of human cytomegalovirus (HCMV) replication, although they have been found to be inactive against herpes simplex virus (HSV-1). nih.govnih.govnih.gov Other derivatives have been investigated as non-nucleoside inhibitors of HIV-1 reverse transcriptase. uctm.edu However, studies specifically evaluating the antiviral profiles of this compound derivatives against HIV, HCMV, HSV-1, or influenza viruses could not be identified in the current body of research.

Antifungal Applications

Benzimidazole compounds are a well-established class of agricultural and medical antifungal agents. Their mechanism often involves the inhibition of tubulin polymerization. While the antifungal potential of various benzimidazole structures is well-documented, specific data on the antifungal applications of this compound derivatives are not available.

Antiparasitic Activity

The benzimidazole scaffold is a cornerstone of anthelmintic chemotherapy. Drugs like albendazole (B1665689) and mebendazole (B1676124) are widely used to treat infections caused by parasitic worms.

Against Trichinella spiralis

Research has been conducted on the anthelmintic activity of compounds containing the 1-methyl-1H-benzimidazole core against Trichinella spiralis, the causative agent of trichinellosis. mdpi.com One study synthesized and evaluated a series of heterocyclic benzimidazole derivatives, including a methanimine (B1209239) analogue containing the 1-methyl-1H-benzimidazol-2-yl moiety. mdpi.com

In this research, the introduction of a methyl group at the N-1 position of the benzimidazole nucleus was observed to influence the larvicidal activity against T. spiralis muscle larvae. For instance, the compound (E)-N-(1-methyl-1H-benzimidazol-2-yl)-1-(thiophen-2-yl)methanimine demonstrated a 74.0% reduction in larval viability at a concentration of 100 µg/mL after 48 hours of incubation. mdpi.com This finding highlights the potential of the 1-methyl-1H-benzimidazole scaffold in the design of new anthelmintic agents. mdpi.com However, this study did not involve sulfonic acid derivatives.

Anthelmintic Properties

Benzimidazoles are broad-spectrum anthelmintics widely used in human and veterinary medicine to control helminth infections. nih.govisca.me Their primary mechanism of action is the inhibition of tubulin polymerization in the parasite, which disrupts cellular transport and motility, ultimately leading to the parasite's death. mdpi.com There is an ongoing need for new anthelmintic drugs due to increasing resistance to existing benzimidazoles. nih.gov While the general class of benzimidazoles is a major focus of anthelmintic research, specific studies detailing the anthelmintic properties of this compound derivatives are not present in the available literature.

Anticancer and Antitumor Research

Derivatives of this compound have emerged as a significant scaffold in the development of novel anticancer agents. The benzimidazole core, being structurally similar to naturally occurring purine (B94841) nucleotides, provides a versatile framework for designing molecules that can interact with various biological targets within cancer cells. Research has demonstrated that modifications on the benzimidazole ring can lead to compounds with potent cytotoxic and antiproliferative activities. These derivatives have been shown to induce cancer cell death through mechanisms such as apoptosis and cell cycle arrest. The therapeutic potential of these compounds is an active area of investigation, with studies focusing on their efficacy against a range of human cancer cell lines, including those of breast cancer and leukemia.

Activity Against Specific Cancer Cell Lines (e.g., MCF-7 Breast Cancer Cells, AR-230 Leukemia)

The cytotoxic effects of this compound derivatives have been evaluated against several human cancer cell lines. Notably, 1H-benzimidazol-2-yl hydrazones, which can be synthesized from benzimidazole sulfonic acid precursors, have shown cytotoxic effects on the human malignant cell lines MCF-7 (a breast cancer cell line) and AR-230 (a leukemia cell line).

In studies involving MCF-7 cells, various benzimidazole derivatives have demonstrated significant antiproliferative activity. For instance, certain novel synthesized benzimidazole derivatives were evaluated for their in vitro cytotoxic activity, with some compounds exhibiting potent effects. researchgate.net The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, has been a key parameter in these assessments. For example, a series of 1,2,5-trisubstituted benzimidazole derivatives were designed and showed substantial cytotoxic effects in doxorubicin-sensitive MCF-7 cells. Another study reported on benzimidazole derivatives with high cytotoxic activity against MCF-7 cell lines, with one compound showing an IC50 value of 8.86 ± 1.10 μg/mL. waocp.orgnih.gov

| Compound Type | IC50 Value | Reference |

|---|---|---|

| Benzimidazole Derivative 4 | 8.86 ± 1.10 μg/mL | waocp.orgnih.gov |

| Benzimidazole Derivative 1 | 31.2 ± 4.49 μg/mL | waocp.orgnih.gov |

| Benzimidazole Derivative 2 | 30.29 ± 6.39 μg/mL | waocp.orgnih.gov |

| Quinazolinone-benzimidazole conjugate E6 | Shows 70.74% inhibition of cell growth | researchgate.net |

While the AR-230 leukemia cell line is mentioned as a target for these derivatives, detailed quantitative data, such as IC50 values, are less commonly reported in the reviewed literature compared to MCF-7. However, the inclusion of AR-230 in screening panels indicates the perceived potential of these compounds in treating hematological malignancies.

Mechanism of Action: Tubulin Polymerization Inhibition

A primary mechanism through which benzimidazole derivatives exert their anticancer effects is the disruption of microtubule dynamics by inhibiting tubulin polymerization. researchgate.net Microtubules are essential components of the cytoskeleton and the mitotic spindle, playing a crucial role in cell division. Agents that interfere with tubulin polymerization can arrest the cell cycle in the G2/M phase, leading to apoptosis.

Research has shown that 1H-benzimidazol-2-yl hydrazones, some containing a methyl group on the benzimidazole ring, can significantly retard the initial phase of tubulin polymerization. nih.gov In vitro tubulin polymerization assays are used to quantify this effect. For example, the introduction of a methyl group in the benzimidazole ring of certain hydrazone derivatives was found to influence their effect on tubulin polymerization dynamics. nih.gov One such derivative with a methyl group and a colchicine-like fragment (compound 5d) was noted to prevent tubulin aggregation and block mitosis. nih.gov

| Compound | Effect on Polymerization | Initial Rate (a.u.s⁻¹ x 10⁻⁶) | Lag Time (s) | Reference |

|---|---|---|---|---|

| Control (spontaneous polymerization) | - | 75.3 | - | nih.gov |

| Nocodazole (reference inhibitor) | Inhibition | 52 | 935 | nih.gov |

| Paclitaxel (reference promoter) | Acceleration | 167 | - | nih.gov |

| Compound 5c (methylated, catechol-like) | Inhibition | 27 | No lag time | nih.gov |

| Compound 5d (methylated, colchicine-like) | Inhibition | 12.9 | 600 | nih.gov |

The benzimidazole nucleus is recognized as a valuable pharmacophore for designing novel tubulin polymerization inhibitors. nih.gov The ability of these compounds to bind to tubulin, often at the colchicine (B1669291) binding site, disrupts the formation of the mitotic spindle, thereby halting cell proliferation and inducing apoptosis in cancer cells. researchgate.net

DNA Minor Groove Binding Agents

Certain classes of benzimidazole derivatives are known to act as DNA minor groove binding agents. researchgate.netnih.gov The minor groove of the DNA double helix is a target for small molecules that can interfere with DNA replication and transcription. Compounds that bind to the minor groove are typically crescent-shaped molecules that fit snugly into the groove, interacting via hydrogen bonds, van der Waals forces, and electrostatic interactions.

The most extensively studied benzimidazole-containing DNA minor groove binders are the bis-benzimidazoles, such as Hoechst 33258. nih.govoup.com These molecules have a high affinity for A-T rich regions in the DNA minor groove. The planar benzimidazole rings are oriented parallel to the groove, and their nitrogen atoms can form crucial hydrogen bonds with the bases on the floor of the groove. nih.gov While these bis-benzimidazole structures are more complex than simple derivatives of this compound, their study provides insight into how the benzimidazole scaffold can be utilized for DNA targeting.

A novel benzimidazole derivative, MH1, has been shown to bind to the DNA minor groove, inhibit topoisomerase II activity, and induce apoptosis in leukemic cells. researchgate.net Spectroscopic methods confirmed its binding mode. While direct evidence for this compound derivatives acting as DNA minor groove binders is not prominent in the literature, the general capability of the benzimidazole scaffold to be incorporated into such agents is well-established.

Antioxidant Properties and Radical Scavenging Activity

Radical Scavenging Mechanisms (HAT, SPLET, RAF)

Derivatives of 1H-benzimidazole-2-sulfonic acid, specifically 1H-benzimidazole-2-yl hydrazones, have been shown to be effective radical scavengers. The mechanism of their antioxidant activity can proceed through several pathways:

Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. This is often the preferred pathway in nonpolar media.

Sequential Proton Loss Electron Transfer (SPLET): This two-step process is more common in polar media. It involves the initial deprotonation of the antioxidant, followed by the transfer of an electron to the free radical.

Radical Adduct Formation (RAF): In this pathway, the antioxidant molecule covalently binds to the free radical, forming a stable adduct. This can occur in both polar and nonpolar media.

Computational studies using density functional theory (DFT) have supported the feasibility of these mechanisms for 1H-benzimidazole-2-yl hydrazones. The molecular structure of these compounds provides several sites for hydrogen atom transfer, deprotonation, and radical adduct formation, enabling them to react with and deactivate various free radicals.

Inhibition of Oxidative Damage

Beyond scavenging free radicals, these benzimidazole derivatives can also protect against oxidative damage to biological molecules. In vitro studies have demonstrated their ability to inhibit iron-induced oxidative damage in model systems containing biologically relevant molecules like lecithin (B1663433) and deoxyribose.

Lipid peroxidation is a key process in oxidative damage, where free radicals attack lipids in cell membranes, leading to cell injury. Some benzimidazole derivatives have shown a well-expressed protective effect against ferrous-induced peroxidation in lecithin model systems. nih.gov For example, certain novel benzimidazole derivatives were found to inhibit rat liver microsomal NADPH-dependent lipid peroxidation, with one compound showing 84% inhibition, which was more effective than the standard antioxidant butylated hydroxytoluene (BHT). nih.gov This inhibition of lipid peroxidation is a crucial aspect of their antioxidant activity, as it helps to maintain the integrity of cell membranes and prevent the propagation of damage caused by oxidative stress.

Other Pharmacological Activities

Derivatives of this compound have garnered significant attention in pharmacological research due to their diverse biological activities. Beyond their primary applications, these compounds have been explored for a range of other therapeutic and protective effects. This section details the research findings related to their anti-inflammatory, analgesic, antihypertensive, diuretic, topoisomerase inhibitory, enzyme inhibitory, and UV filtering properties.

Anti-inflammatory and Analgesic Effects

The benzimidazole scaffold is a well-established pharmacophore in the development of anti-inflammatory and analgesic agents. nih.govmdpi.com Researchers have synthesized and evaluated numerous derivatives for their potential to alleviate pain and inflammation. These studies often focus on the inhibition of inflammatory pathways and the reduction of pro-inflammatory mediators.

A series of N-1-(phenylsulfonyl)-2-methylamino-substituted-1H-benzimidazole derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic properties. nih.gov These compounds were designed to possess inherent antioxidant activity to mitigate the gastrointestinal side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov In carrageenan-induced paw edema tests in rats, a standard model for acute inflammation, several derivatives demonstrated significant reductions in paw volume. mdpi.com For instance, certain N-(1H-benzimidazol-2-ylmethyl) aniline (B41778) derivatives have shown potent anti-inflammatory activity, with some compounds achieving 100% inhibition of inflammation at a dose of 100 mg/kg. mdpi.com